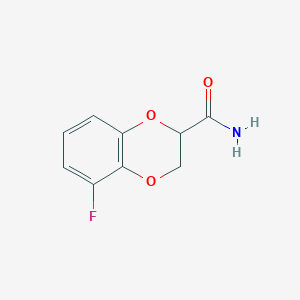

5-Fluoro-1,4-benzodioxane-2-carboxamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8FNO3 |

|---|---|

Poids moléculaire |

197.16 g/mol |

Nom IUPAC |

5-fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

InChI |

InChI=1S/C9H8FNO3/c10-5-2-1-3-6-8(5)13-4-7(14-6)9(11)12/h1-3,7H,4H2,(H2,11,12) |

Clé InChI |

JCAHMIMLTCMPQV-UHFFFAOYSA-N |

SMILES canonique |

C1C(OC2=C(O1)C(=CC=C2)F)C(=O)N |

Origine du produit |

United States |

Synthetic Methodologies for 5 Fluoro 1,4 Benzodioxane 2 Carboxamide

Retrosynthetic Analysis of 5-Fluoro-1,4-benzodioxane-2-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Disconnection Strategies

The primary disconnection points for this compound are the amide bond and the ether linkages of the dioxane ring.

C-N Bond Disconnection: The amide group can be disconnected to reveal 1,4-benzodioxane-2-carboxylic acid and ammonia or an ammonia equivalent. This is a standard transformation in organic synthesis.

C-O Bond Disconnection (Dioxane Ring): The 1,4-benzodioxane (B1196944) ring can be disconnected through a Williamson ether synthesis-type disconnection. This breaks the two ether bonds, leading to a catechol derivative and a three-carbon synthon with two electrophilic centers.

These disconnections suggest a synthetic strategy that involves first constructing the 5-fluoro-1,4-benzodioxane-2-carboxylic acid core, followed by amidation.

Precursor Identification and Synthesis

Based on the disconnection strategies, the key precursors for the synthesis of this compound are:

3-Fluorocatechol: This is the key precursor for establishing the fluorinated benzene (B151609) portion of the benzodioxane ring. The synthesis of 3-fluorocatechol can be achieved from commercially available starting materials such as 3-fluoro-4-hydroxybenzoic acid.

A suitable three-carbon (C3) electrophile: To form the dioxane ring with a carboxylic acid at the 2-position, a precursor such as methyl 2,3-dibromopropionate is a common choice.

Classical Synthetic Routes

The classical synthetic routes to this compound involve a sequence of well-established organic reactions.

Construction of the 1,4-Benzodioxane Core

The formation of the 1,4-benzodioxane ring is typically achieved through a Williamson ether synthesis. This involves the reaction of a catechol with a suitable dielectrophile.

In the context of synthesizing the target molecule, 3-fluorocatechol would be reacted with a C3 electrophile like methyl 2,3-dibromopropionate in the presence of a base. The base, commonly a carbonate such as potassium carbonate, deprotonates the hydroxyl groups of the catechol, forming a nucleophilic phenoxide that then displaces the bromide ions in an intramolecular cyclization to form the 1,4-benzodioxane ring. This reaction establishes the core heterocyclic structure with the desired fluorine substituent at the 5-position and a precursor to the carboxamide group at the 2-position.

Table 1: Key Reagents for 1,4-Benzodioxane Core Construction

| Reactant | Role |

| 3-Fluorocatechol | Provides the fluorinated aromatic backbone. |

| Methyl 2,3-dibromopropionate | Acts as the three-carbon electrophile to form the dioxane ring. |

| Potassium Carbonate | Serves as the base to facilitate the nucleophilic substitution. |

| Acetone or DMF | Common solvents for this type of reaction. |

Introduction of the Carboxamide Moiety

The introduction of the carboxamide group at the 2-position is typically the final step in the synthesis. This is achieved by converting the carboxylic acid group of 5-fluoro-1,4-benzodioxane-2-carboxylic acid into an amide.

The synthesis of the precursor, 1,4-benzodioxane-2-carboxylic acid, has been reported. The carboxylic acid can then be activated to facilitate amidation. Common methods for this transformation include:

Conversion to an acyl chloride: The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. This intermediate readily reacts with ammonia or an amine to form the desired carboxamide.

Use of coupling agents: Peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine source.

For the synthesis of this compound, the carboxylic acid would be reacted with ammonia or a protected form of ammonia.

Table 2: Methods for Carboxamide Formation

| Method | Reagents | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by ammonia. | Highly reactive intermediate, often gives high yields. |

| Coupling Agent | DCC or EDC, with an amine source. | Milder conditions, suitable for sensitive substrates. |

Regioselective Fluorination Strategies

Achieving the correct regiochemistry of the fluorine atom at the 5-position is a critical challenge. Direct fluorination of the pre-formed 1,4-benzodioxane ring often leads to a mixture of isomers and is generally not a preferred method. Therefore, the strategy relies on using a pre-fluorinated starting material.

The most effective strategy is to begin the synthesis with a catechol that already possesses the fluorine atom at the desired position, namely 3-fluorocatechol. This ensures that the fluorine is correctly placed from the outset, avoiding issues with regioselectivity during the construction of the benzodioxane ring. The synthesis of 3-fluorocatechol itself requires regioselective methods, often starting from simpler fluorinated aromatic compounds that can be elaborated to the desired dihydroxy functionality.

Modern Synthetic Approaches

Modern synthetic strategies for producing this compound and its derivatives are geared towards enhancing efficiency, stereochemical control, and sustainability. These approaches often leverage catalysis and advanced reactor technologies to overcome challenges associated with traditional methods.

Catalytic Methods for Ring Formation

The formation of the core 1,4-benzodioxane ring is a critical step in the synthesis of the target compound. This is typically achieved through the cyclization of a catechol derivative—in this case, 4-fluorocatechol—with a C3 synthon. Catalysis plays a crucial role in facilitating this ring-forming reaction.

The common strategy involves the Williamson ether synthesis, where the hydroxyl groups of 4-fluorocatechol act as nucleophiles. The reaction is generally performed in the presence of a base, which deprotonates the catechol to form a more potent nucleophile. A variety of synthons can be used, including epichlorohydrin or 3-chloro-1,2-propanediol, the latter being noted as a stable and cost-effective option for industrial-scale synthesis. google.com The choice of base and solvent is critical for reaction efficiency. For instance, potassium carbonate is commonly used in solvents like DMF for similar cyclizations. nih.gov The reaction proceeds via a tandem nucleophilic substitution mechanism to form the six-membered dioxane ring.

Stereoselective Synthesis of this compound

The carbon at the 2-position of the 1,4-benzodioxane ring is a stereocenter, meaning that this compound can exist as two distinct enantiomers. The stereochemistry at this position is often crucial for the biological activity of 2-substituted 1,4-benzodioxane derivatives, making stereoselective synthesis a mandatory consideration. unimi.it Two primary strategies are employed to obtain enantiomerically pure forms of the molecule.

Chiral Resolution of Racemates : This approach involves the synthesis of the racemic compound, typically the carboxylic acid precursor, followed by separation of the enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine. unimi.it Alternatively, diastereomeric amides can be formed using a chiral auxiliary like (S)-1-phenylethylamine. nih.gov These diastereomers possess different physical properties and can be separated using techniques like fractional crystallization or column chromatography. nih.gov Once separated, the chiral auxiliary is cleaved to yield the desired enantiopure acid, which is then converted to the final carboxamide.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers via diastereomeric intermediates. unimi.itnih.gov | Well-established and widely applicable methodology. | Theoretical maximum yield of 50% for the desired enantiomer; requires an additional separation step. |

| Asymmetric Synthesis | Use of chiral reagents, catalysts, or starting materials to directly synthesize the desired enantiomer. google.comnih.gov | Potentially higher overall yield; more atom-economical. | Requires development of specific chiral catalysts or availability of enantiopure starting materials. |

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. azolifesciences.com Its application to the synthesis of this compound can lead to improved safety, efficiency, and scalability. neuroquantology.comjst.org.in

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk of thermal runaways in large volumes. | Enhanced safety due to small reactor volumes and excellent heat transfer. jst.org.in |

| Scalability | Scaling up can be challenging, often requiring re-optimization. jst.org.in | Easily scalable by running the system for a longer duration ("scaling out"). azolifesciences.com |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. neuroquantology.com |

| Efficiency | Can have longer reaction times and lower space-time yields. | Often results in reduced reaction times and higher productivity. azolifesciences.comneuroquantology.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. rsc.org The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

Key considerations include the use of environmentally benign solvents, minimizing waste generation, and maximizing atom economy. rsc.orgnih.gov For instance, replacing traditional hazardous solvents with greener alternatives is a primary goal. The use of catalytic methods, as discussed for the ring formation, is inherently "greener" than using stoichiometric reagents, as it reduces waste. jst.org.in Reaction conditions can be optimized to improve yields and reduce the formation of byproducts, which simplifies purification and lessens the environmental burden. rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of intermediates and the final this compound product are essential to ensure high purity. A combination of techniques is typically employed throughout the synthetic sequence.

For acidic intermediates, such as 5-fluoro-1,4-benzodioxane-2-carboxylic acid, purification can often be achieved through recrystallization from an appropriate solvent system, such as toluene. researchgate.net The final carboxamide product, being a neutral and often less crystalline compound, is commonly purified by flash column chromatography on silica gel. nih.govscirp.org The choice of eluent, typically a mixture of nonpolar and polar solvents like cyclohexane and ethyl acetate, is optimized to achieve effective separation from any remaining starting materials or byproducts. nih.gov

Throughout the process, analytical techniques such as Thin-Layer Chromatography (TLC) are used to monitor the progress of reactions, while High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compound and, in the case of stereoselective synthesis, to determine the enantiomeric excess. unimi.itnih.gov

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing reaction yields and ensuring the scalability of the synthesis are crucial considerations for the practical production of this compound.

Yield Optimization : This involves a systematic investigation of reaction parameters to maximize the output of the desired product. Factors such as temperature, concentration of reactants, choice of solvent and catalyst, and reaction time are carefully adjusted. Modern techniques like flow chemistry can accelerate this optimization process by allowing for rapid screening of various reaction conditions in a short amount of time. jst.org.in

Scalability : Translating a synthetic route from a small laboratory scale to larger, industrial-scale production introduces significant challenges, particularly concerning safety and reproducibility. google.com Heat and mass transfer issues that are negligible in small flasks can become critical in large reactors. azolifesciences.com The choice of reagents is also vital for scalability; using stable, inexpensive, and readily available starting materials like 3-chloro-1,2-propanediol is preferable to costly or unstable alternatives like glycidyl tosylate. google.com Continuous flow processes are increasingly seen as a superior solution for scaling up, as they mitigate many of the safety risks associated with batch reactors and ensure a more consistent product quality. jst.org.inunimi.it

Chemical Reactivity and Transformations of 5 Fluoro 1,4 Benzodioxane 2 Carboxamide

Reactivity of the Carboxamide Functionality

The carboxamide group (-CONH₂) is a versatile functional group that can undergo several important chemical reactions, including hydrolysis, amidation, reduction, and reactions at the nitrogen atom.

Hydrolysis Reactions

The carboxamide functional group in 5-Fluoro-1,4-benzodioxane-2-carboxamide can be hydrolyzed to yield the corresponding 5-Fluoro-1,4-benzodioxane-2-carboxylic acid. This reaction typically requires heating under either acidic or basic conditions. For analogous non-fluorinated benzodioxane systems, acid-catalyzed hydrolysis has been effectively demonstrated. For instance, diastereomerically pure N-(1-phenylethyl)-1,4-benzodioxane-2-carboxamides can be quantitatively hydrolyzed to provide the respective carboxylic acid enantiomers and the starting amine without loss of stereochemical integrity. researchgate.net Similarly, the hydrolysis of related ester precursors to the carboxylic acid, a key step before amidation, is well-documented and can be achieved with aqueous acids like HCl. unimi.it

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| N-(1-phenylethyl)-1,4-benzodioxane-2-carboxamide | Acidic conditions | 1,4-benzodioxane-2-carboxylic acid | researchgate.net |

| (S)-Methyl 1,4-benzodioxan-2-carboxylate | Aqueous HCl 10%, reflux | (S)-1,4-Benzodioxan-2-carboxylic acid | unimi.it |

Amidation and Transamidation Reactions

While this compound is itself an amide, its parent carboxylic acid is a crucial intermediate for synthesizing a wide array of N-substituted amide derivatives. The standard synthetic route involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with various primary or secondary amines to form the desired amide. scirp.org This method has been used to prepare a number of 1,4-benzodioxan-2-carboxamides. acs.org

Transamidation, the direct conversion of one amide into another by exchanging the amine moiety, offers a more direct route that avoids the carboxylic acid intermediate. researchgate.net This transformation can be challenging due to the high stability of the amide bond but can be achieved under various conditions, including catalysis by benzoic acid or the use of activating agents. researchgate.netsci-hub.se For primary amides, methods involving in situ activation with reagents like N,N-dialkylformamide dimethyl acetals have been developed to facilitate efficient acyl transfer to a new amine. nih.gov

| Reaction Type | General Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Amidation (via acid chloride) | 1,4-benzodioxane-2-carbonyl chloride + Amine (R-NH₂) | Varies (e.g., pyridine) | N-substituted 1,4-benzodioxane-2-carboxamide | acs.org |

| Transamidation | Benzamide + Amine | Benzoic acid catalyst, 130°C | N-substituted benzamide | sci-hub.se |

| Transamidation (activated) | Primary carboxamide + Amine | N,N-dialkylformamide dimethyl acetal, Lewis acid | Secondary or Tertiary amide | nih.gov |

Reduction Reactions

The carboxamide group is generally resistant to reduction, but it can be converted to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into (5-Fluoro-1,4-benzodioxan-2-yl)methanamine. The reduction of amides is a valuable synthetic tool, though it requires chemoselective methods when other reducible functional groups are present. rsc.org The structure of the related ethyl 1,4-benzodioxan-2-carboxylate was confirmed by its reduction to 2-hydroxymethyl-1,4-benzodioxan using lithium aluminum hydride, demonstrating the susceptibility of the C2 carbonyl group to such reagents. acs.org

N-Alkylation and N-Acylation Reactions

The primary amide of this compound possesses two N-H bonds, allowing for the introduction of alkyl or acyl groups at the nitrogen atom.

N-Alkylation typically involves deprotonation of the amide with a strong base to form an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. rsc.org More modern and sustainable methods utilize the direct coupling of amides with alcohols, often catalyzed by transition metals like ruthenium or iridium, in processes known as "borrowing hydrogen" catalysis. researchgate.netrsc.orgorganic-chemistry.org These methods are attractive as they produce water as the only byproduct. researchgate.netrsc.org

N-Acylation involves the reaction of the amide with an acylating agent such as an acid chloride or anhydride. researchgate.net This reaction forms an N-acylamide, also known as a diacylamine. N-acylbenzotriazoles have also been shown to be effective, neutral reagents for the acylation of sulfonamides, a reaction analogous to the N-acylation of carboxamides. semanticscholar.org Recent developments include methods for the N-acylation of primary amides using potassium acyltrifluoroborates under aqueous acidic conditions. nih.gov

Reactivity of the 1,4-Benzodioxane (B1196944) Ring System

The benzene (B151609) ring of the 1,4-benzodioxane moiety is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns

The position of an incoming electrophile on the 5-Fluoro-1,4-benzodioxane ring is determined by the cumulative directing effects of the existing substituents: the fused dioxane ring and the fluorine atom. wikipedia.orgmsu.edu

1,4-Dioxane (B91453) Ring : The two ether oxygen atoms of the dioxane ring donate electron density to the aromatic system via resonance. This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (an activating effect). The electron density is concentrated at the ortho and para positions relative to the ether oxygens. For the oxygen at position 4, this directs incoming electrophiles to positions 5 (which is blocked by fluorine) and 7. Thus, the dioxane ring is an ortho, para-director. organicchemistrytutor.comyoutube.comlibretexts.org

Combined Effect : In this compound, the primary directing influences are the activating dioxane ring and the deactivating, ortho, para-directing fluorine atom.

The dioxane ring strongly activates the C7 position (para to the C4 oxygen).

The fluorine atom directs incoming electrophiles to the C6 position (ortho to the fluorine).

Nucleophilic Attack on the Dioxane Ring

The 1,4-dioxane ring component of the molecule is a saturated heterocycle containing two ether linkages. Generally, ethers are resistant to nucleophilic attack unless activated. Consequently, the dioxane ring in this compound is stable under standard nucleophilic conditions. Attack by a nucleophile would preferentially occur at the electrophilic carbonyl carbon of the C2-carboxamide side chain.

Direct nucleophilic substitution on the dioxane ring's carbon atoms (C2 or C3) is energetically unfavorable due to the lack of a suitable leaving group and the inherent stability of the C-O bonds. Such reactions would necessitate harsh conditions, often involving strong acids to protonate an ether oxygen, thereby making it a better leaving group. However, these conditions are more likely to promote ring-opening reactions rather than a simple substitution.

Ring-Opening Reactions

Cleavage of the 1,4-dioxane ring requires the breaking of one of the two ether bonds. This transformation is typically achieved under strongly acidic conditions, often with hydrogen halides such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The proposed mechanism for such a ring-opening would involve the following steps:

Protonation: One of the ether oxygen atoms is protonated by the strong acid, converting it into a good leaving group (an alcohol).

Nucleophilic Attack: A halide ion (e.g., Br⁻) then acts as a nucleophile, attacking one of the adjacent electrophilic carbon atoms (C2 or C3) in an Sₙ2-type reaction. This step results in the cleavage of a C-O bond.

The initial product of this reaction would be a haloethoxy-substituted phenol (B47542) derivative. The specific outcome depends on which of the two ether bonds is cleaved.

Functionalization of the Aromatic Ring

The aromatic ring of this compound is amenable to functionalization via electrophilic aromatic substitution (EAS). msu.edu The rate and regioselectivity of these reactions are governed by the cumulative electronic effects of the substituents attached to the benzene ring: the fused dioxane ring and the fluorine atom. youtube.comkhanacademy.org

Directing Effects of Substituents:

1,4-Dioxane Ring: The two ether oxygen atoms fused to the aromatic ring act as activating, ortho-, para-directing groups due to their ability to donate lone-pair electron density into the ring through resonance (+R effect).

Fluorine Atom (at C5): As a halogen, fluorine is a deactivating, yet ortho-, para-directing substituent. vaia.com Its strong inductive electron-withdrawal (-I effect) deactivates the ring towards electrophilic attack, while its weaker resonance electron-donation (+R effect) directs incoming electrophiles to the positions ortho and para to itself. researchgate.netlibretexts.org

The combined influence of these groups strongly directs incoming electrophiles to the C6 and C8 positions, which are ortho and para to both the activating ether oxygens and the directing fluorine atom. Steric hindrance from the C2-carboxamide group may influence the relative yields of substitution at these two positions.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 8-Nitro-5-fluoro-1,4-benzodioxane-2-carboxamide |

| Bromination | Br₂, FeBr₃ | 6-Bromo- and 8-Bromo-5-fluoro-1,4-benzodioxane-2-carboxamide |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and -8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl- and 8-Acyl-5-fluoro-1,4-benzodioxane-2-carboxamide |

Influence of Fluorine Substitution on Reactivity

The substitution of a hydrogen atom with fluorine profoundly alters the electronic properties and reactivity of the molecule. nih.gov Fluorine's unique combination of high electronegativity and small size leads to significant electronic and stereoelectronic effects.

Electronic Effects on Ring Reactivity

The reactivity of the aromatic ring is modulated by the dual electronic nature of the fluorine substituent. numberanalytics.com

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. researchgate.net This donation of electron density, though weaker than its inductive withdrawal, increases the electron density at the ortho and para positions, which is why it directs incoming electrophiles to these sites.

Stereoelectronic Effects

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in determining the molecule's conformation and reactivity. wikipedia.org In fluorinated compounds, a key phenomenon is the gauche effect . This effect describes the tendency of systems with adjacent electron-withdrawing groups, such as 1,2-difluoroethane, to favor a gauche conformation over an anti conformation. wikipedia.org

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not extensively documented, the mechanism for its key reactions, such as electrophilic aromatic substitution, can be reliably inferred from established principles. msu.edu

A representative mechanism for the bromination of the aromatic ring is as follows:

Generation of the Electrophile: The Lewis acid catalyst, FeBr₃, reacts with Br₂ to generate a highly electrophilic bromine species, often represented as Br⁺ or a polarized Br-Br-FeBr₃ complex.

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This rate-determining step temporarily breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edukhanacademy.org The positive charge of this intermediate is delocalized across the ring and is particularly stabilized by the lone pairs of the ether oxygen atoms.

Deprotonation and Re-aromatization: In a rapid final step, a weak base (such as Br⁻) removes the proton from the carbon atom to which the bromine has attached. This restores the aromatic π-system and yields the final substituted product. msu.edu

The electron-withdrawing fluorine atom at C5 would increase the activation energy for the initial nucleophilic attack, thus slowing the reaction rate compared to a non-fluorinated analog. However, its resonance effect helps stabilize the sigma complex when the attack occurs at the C6 or C8 positions.

Reaction Pathway Elucidation

Detailed experimental and computational studies elucidating specific reaction pathways for this compound are not widely available in peer-reviewed literature. However, based on the functional groups present, several potential reaction pathways can be postulated.

The primary carboxamide group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-fluoro-1,4-benzodioxane-2-carboxylic acid. Dehydration of the amide, for instance with a strong dehydrating agent like phosphorus pentoxide, would lead to the formation of a nitrile, 5-fluoro-1,4-benzodioxane-2-carbonitrile. The amide nitrogen can also participate in nucleophilic substitution reactions.

The fluorine atom on the aromatic ring activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it, although the electron-donating nature of the adjacent ether oxygen might modulate this reactivity. Conversely, the aromatic ring can undergo electrophilic aromatic substitution (SEAr). The directing effects of the fluorine (ortho, para-directing but deactivating) and the benzodioxane moiety (ortho, para-directing and activating) would influence the regioselectivity of such reactions.

The dioxane ring is generally stable but can be cleaved under harsh acidic conditions. The stereochemistry at the C2 position is a crucial aspect, as reactions involving this chiral center could proceed with retention or inversion of configuration, or through racemization, depending on the reaction mechanism. For instance, transformations of the carboxamide group that proceed via a planar intermediate could lead to racemization if the starting material is enantiomerically pure.

Transition State Analysis

A comprehensive transition state analysis for reactions involving this compound is not documented in the available scientific literature. Such analyses, typically conducted through computational chemistry methods like Density Functional Theory (DFT), would provide valuable insights into the energy barriers and geometries of transition states for various transformations.

For a hypothetical reaction, such as the hydrolysis of the carboxamide group, a transition state analysis would model the approach of a nucleophile (e.g., a hydroxide (B78521) ion in basic hydrolysis) to the carbonyl carbon. This would involve the formation of a tetrahedral intermediate, with the transition state representing the highest energy point along the reaction coordinate leading to this intermediate. The analysis would also elucidate the role of solvent molecules in stabilizing the transition state.

In the context of derivatization at the amide nitrogen, a transition state analysis could help in understanding the energetics of N-alkylation or N-arylation reactions. It would model the bond formation between the nitrogen atom and the incoming electrophile, providing a detailed picture of the electronic and steric factors that govern the reaction rate and outcome.

Derivatization Studies of this compound

While specific derivatization studies starting from this compound are not extensively reported, the chemical literature provides numerous examples of derivatization of the closely related 1,4-benzodioxane-2-carboxamide and 1,4-benzodioxane-6-carboxamide scaffolds. These studies demonstrate the synthetic utility of the benzodioxane carboxamide core and suggest potential derivatization pathways for the title compound.

The primary amide functionality is a key site for derivatization. It can be readily N-acylated, N-alkylated, or used as a precursor for other functional groups. For instance, amide coupling reactions can be employed to introduce a wide variety of substituents on the nitrogen atom.

Research on 1,4-benzodioxane-6-carboxylic acid amide analogs has shown that the corresponding acid chloride can react with a diverse range of primary and secondary amines to yield a library of amide derivatives. scirp.orgresearchgate.net This approach could be mirrored by first hydrolyzing this compound to its carboxylic acid, converting the acid to its acid chloride, and then reacting it with various amines to produce N-substituted amides.

The table below illustrates the types of derivatives that have been synthesized from a related 1,4-benzodioxane-6-carboxylic acid precursor, suggesting similar possibilities for the 2-carboxamide (B11827560) analogue.

| Reactant Amine | Resulting N-Substituent | Reference |

|---|---|---|

| Aniline | -NH-Ph | acs.org |

| 4-Fluoroaniline | -NH-(4-F-Ph) | acs.org |

| 4-Chloroaniline | -NH-(4-Cl-Ph) | acs.org |

| Piperidine | -N(CH2)5 | scirp.org |

| Morpholine | -N(CH2CH2)2O | scirp.org |

Furthermore, the aromatic ring of the benzodioxane system can be functionalized. For example, electrophilic substitution reactions could introduce substituents such as nitro or halogen groups, although the regiochemistry would be influenced by the existing fluorine atom and the dioxane ring. The fluorine atom itself could potentially be displaced via nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functionalities at the 5-position.

Studies on other substituted 1,4-benzodioxanes have also explored modifications of the dioxane ring itself, though this is less common due to the general stability of this moiety. tsijournals.com

The synthesis of various N-phenyl-2,3-dihydrobenzo[b] scirp.orgacs.orgdioxine-6-carboxamide derivatives has been accomplished through amide coupling reactions, highlighting the feasibility of creating a library of compounds with diverse substituents on the phenyl ring attached to the amide nitrogen. acs.org This further underscores the potential for extensive derivatization of this compound.

| Position on N-Phenyl Ring | Substituent | Reference |

|---|---|---|

| meta | -F, -Cl, -Br | acs.org |

| para | -F, -Cl, -Br | acs.org |

These examples from related systems strongly suggest that this compound is a versatile scaffold amenable to a wide range of derivatization reactions, enabling the synthesis of a diverse library of analogs for further scientific investigation.

Advanced Structural and Conformational Analysis of 5 Fluoro 1,4 Benzodioxane 2 Carboxamide

X-ray Crystallography for Solid-State Structure Elucidation.

Crystal Packing and Intermolecular Interactions.

Without crystallographic data, the specific details of the crystal packing—how individual molecules of 5-Fluoro-1,4-benzodioxane-2-carboxamide arrange themselves in a crystal lattice—remain unknown. Analysis of related fluorinated organic compounds suggests that intermolecular interactions such as C—H⋯F bonds and potential π–π stacking could play a role in stabilizing the crystal structure, but this is speculative without experimental evidence for the target molecule.

Hydrogen Bonding Networks.

The carboxamide group (-CONH₂) is a strong hydrogen bond donor and acceptor. In the solid state, it would be expected to form significant hydrogen bonding networks. However, the specific geometry, connectivity, and strength of these networks in the crystal structure of this compound have not been documented.

Solution-State Conformational Analysis.

Detailed studies on the solution-state conformation of this compound are not available. Such studies would reveal the molecule's preferred shape and flexibility in a solvent, which can differ significantly from its solid-state structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.

While basic NMR data may exist for the synthesis and identification of this compound, a comprehensive analysis using advanced NMR techniques as outlined below has not been reported in the searched scientific literature.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC).

No public data from two-dimensional NMR experiments for this compound were identified.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to trace the connectivity of the proton network.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, which is crucial for determining the three-dimensional conformation in solution.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would reveal direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the complete carbon skeleton. For related benzodioxane structures, HMBC has been critical in unambiguously distinguishing between positional isomers.

Fluorine-19 NMR Spectroscopy.

Specific ¹⁹F NMR spectroscopic data for this compound is not available in the literature. ¹⁹F NMR is a highly sensitive technique that provides valuable information about the local electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus would be sensitive to the molecule's conformation and its interactions with the solvent.

Dynamic NMR Studies for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes occurring on the NMR timescale. For this compound, DNMR studies would focus on the rotational barriers associated with specific single bonds that exhibit partial double-bond character, leading to the existence of distinct conformational isomers (rotamers).

The primary focus of such a study would be the restricted rotation around the amide C-N bond and the C2-C(O) bond. The partial double-bond character of the amide linkage can lead to the presence of cis and trans conformers. mdpi.com At room temperature, the exchange between these conformers might be slow enough to result in the duplication of specific signals in the ¹H and ¹³C NMR spectra. mdpi.com

By recording NMR spectra at varying temperatures, the kinetics of this exchange can be quantified. As the temperature is increased, the rate of rotation around the amide bond increases. This would be observed in the NMR spectrum as a broadening of the initially sharp, duplicated signals, followed by their coalescence into a single, time-averaged signal at a higher temperature. mdpi.com From the coalescence temperature and the frequency separation of the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational stability.

Similarly, the orientation of the carboxamide group at the C2 position of the dioxane ring (axial vs. equatorial) can be investigated. Two-dimensional NMR techniques like Exchange Spectroscopy (EXSY) can complement variable temperature studies. EXSY experiments can detect chemical exchange between magnetically distinct environments, evidenced by cross-peaks that correlate the signals of the different conformers present in equilibrium. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Forms

The C2 carbon of the 1,4-benzodioxane (B1196944) ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the premier technique for studying these non-superimposable mirror-image forms.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. For instance, if the (R)-enantiomer exhibits a positive absorption band (a positive Cotton effect) at a specific wavelength corresponding to an electronic transition, the (S)-enantiomer will show a negative absorption band of equal magnitude at the same wavelength.

The chromophores within the molecule, primarily the fluorinated benzene (B151609) ring and the carboxamide group, would give rise to characteristic CD signals. The electronic transitions associated with these groups (e.g., π → π* transitions of the aromatic ring) occur in a chiral environment, resulting in a measurable CD spectrum. While enantiopure derivatives of the related 1,4-benzodioxane-2-carboxylic acid are known to be key synthetic intermediates, the specific CD spectra for the title compound would need to be determined experimentally. The data obtained would be crucial for assigning the absolute configuration of a given enantiomer, often by comparing the experimental spectrum to that predicted by time-dependent density functional theory (TD-DFT) calculations.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The key functional groups—amide, aromatic ring, ether, and fluoro substituent—each have distinct absorption regions. libretexts.org

For instance, the amide group gives rise to several prominent bands: a strong C=O stretching vibration (Amide I band) typically in the range of 1630-1695 cm⁻¹, and N-H stretching vibrations around 3200-3400 cm⁻¹. msu.eduscirp.org The ether linkages (C-O-C) within the dioxane ring will produce strong stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹. msu.edu The presence of the fluorinated aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, C=C in-ring stretching vibrations from 1450-1600 cm⁻¹, and a strong C-F stretching band. libretexts.orglibretexts.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (R-CONH₂) | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Amide (R-CONH₂) | C=O Stretch (Amide I) | 1630 - 1695 | Strong, Sharp |

| Amide (R-CONH₂) | N-H Bend (Amide II) | 1590 - 1650 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Ether (Ar-O-C) | C-O Stretch | 1200 - 1275 | Strong |

| Ether (C-O-C) | C-O Stretch | 1000 - 1150 | Strong |

| Fluoro Aromatic | C-F Stretch | 1100 - 1400 | Strong |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. While IR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. This makes Raman particularly sensitive to symmetric vibrations and bonds involving non-polar character.

In the Raman spectrum of this compound, the aromatic ring vibrations, especially the symmetric "ring breathing" mode, would be expected to produce a strong and sharp signal. nih.gov The C-O-C symmetric stretch of the dioxane ring would also be readily observable. researchgate.net While the C=O stretch is visible in both IR and Raman, its intensity can vary. The C-F stretching vibration would also be present. nih.gov Comparing the Raman and IR spectra helps to confirm assignments, as vibrations that are strong in one are often weak in the other, providing a more complete picture of the molecule's vibrational framework.

Computational Support for Structural Assignment and Conformational Preferences

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides essential support for interpreting experimental data and exploring molecular properties that are difficult to measure directly. nih.gov

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311G(d,p)) can be employed to:

Determine Stable Conformations: The potential energy surface can be scanned to identify the lowest energy conformers. This includes determining the preference for the carboxamide group to be in an axial or equatorial position on the dioxane ring and the relative stability of the cis and trans amide rotamers. mdpi.com The twisted C₂ structure of the 1,4-benzodioxan ring itself is a key conformational feature that can be precisely modeled. researchgate.netresearchgate.net

Predict Vibrational Spectra: Once the optimized geometry is found, the vibrational frequencies can be calculated. These theoretical frequencies, often scaled by an empirical factor, can be compared directly with experimental IR and Raman spectra to provide a definitive assignment for each observed band. nih.govresearchgate.net

Calculate NMR Parameters: Chemical shifts and coupling constants can be computed and compared with experimental NMR data to confirm the structural assignment.

Model Rotational Barriers: The transition states for conformational exchange processes, such as amide bond rotation, can be located and their energies calculated. This allows for a theoretical determination of the activation energy (ΔG‡), which can be directly compared with the value obtained from dynamic NMR experiments. mdpi.com

This synergy between computational modeling and multiple spectroscopic techniques provides a robust and comprehensive understanding of the complex structure and dynamic behavior of this compound.

Derivatization and Analog Development Based on 5 Fluoro 1,4 Benzodioxane 2 Carboxamide Scaffold

Synthesis of C-5 Substituted Benzodioxane-2-carboxamide Analogues

Substitution at the C-5 position of the 1,4-benzodioxane (B1196944) ring system is a key strategy for modifying the electronic and steric properties of the scaffold. The synthesis of these analogues often begins with a precursor that already contains the desired functionality in the correct position.

A common synthetic route starts with 2,3-dihydroxybenzoic acid. nih.gov The process involves several key steps:

Esterification : The carboxylic acid group of 2,3-dihydroxybenzoic acid is first protected, typically as a methyl ester. This is often achieved by refluxing the acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. nih.gov

Cyclization : The core benzodioxane ring is then formed. The methyl 2,3-dihydroxybenzoate is alkylated using 1,2-dibromoethane (B42909) in the presence of a weak base like potassium carbonate. This reaction proceeds via a nucleophilic substitution, where the two hydroxyl groups displace the bromine atoms to form the heterocyclic dioxane ring, yielding a methyl 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxylate intermediate. nih.gov

Amidation : To obtain the final carboxamide, the methyl ester is first hydrolyzed back to a carboxylic acid, commonly using a base such as lithium hydroxide (B78521). nih.gov The resulting 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxylic acid is then converted to the target carboxamide. A standard procedure is the mixed-anhydride method, which activates the carboxylic acid for reaction with an amine. nih.govnih.gov

Further derivatization of this C-5 substituted scaffold is also possible. For instance, electrophilic aromatic substitution reactions, such as nitration, can be performed on the 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide core to introduce additional functional groups, for example, at the C-7 position. nih.gov

Modification of the Carboxamide Moiety

The carboxamide group at the C-2 position is a critical site for modification, as it often participates in key hydrogen bonding interactions with biological targets. Altering this moiety can lead to analogues with different binding affinities, stabilities, and physicochemical properties.

Creating a library of ester and amide analogues is a fundamental approach in medicinal chemistry to probe the structural and electronic requirements of a target binding site. scirp.org Starting from the 1,4-benzodioxane-2-carboxylic acid, a variety of amides can be synthesized. The carboxylic acid is typically converted to a more reactive intermediate, such as an acid chloride (using reagents like oxalyl chloride), which is then reacted with a diverse panel of primary or secondary amines to yield the desired amide analogues. scirp.orgresearchgate.net

This strategy allows for the systematic variation of the substituent on the amide nitrogen (the R-group), introducing different aliphatic, aromatic, or heterocyclic groups to explore the chemical space around the core scaffold. scirp.org

Alternatively, specialized amides like the Weinreb amide (N-methoxy-N-methylamide) can be synthesized from the carboxylic acid. unimi.it Weinreb amides are valuable synthetic intermediates because they react with organometallic reagents to produce ketones without the common side reaction of over-addition that can occur with esters or acid chlorides. unimi.it

| Starting Material | Reagent(s) | Resulting Moiety | Purpose |

| 1,4-Benzodioxane-2-carboxylic acid | Oxalyl Chloride, then R₁R₂NH | Secondary/Tertiary Amide | Introduce diverse substituents for SAR studies scirp.orgresearchgate.net |

| 1,4-Benzodioxane-2-carboxylic acid | CDI, then N,O-dimethylhydroxylamine | Weinreb Amide | Stable intermediate for ketone synthesis unimi.it |

| 1,4-Benzodioxane-2-carboxylic acid | R-OH, Acid catalyst | Ester | Modify polarity and hydrogen bonding capability |

CDI: Carbonyldiimidazole, R₁R₂NH: Primary or Secondary Amine, R-OH: Alcohol

Replacing a functional group with a bioisostere—a group with similar steric and electronic properties—is a common strategy to improve a molecule's characteristics. The carboxamide moiety can be replaced with various five-membered heterocyclic rings that can mimic its hydrogen bond donor/acceptor pattern while potentially offering greater metabolic stability or different structural rigidity. drughunter.com

Common heterocyclic bioisosteres for amides include oxadiazoles, triazoles, and imidazoles. drughunter.com A documented synthesis demonstrates this principle, where the carboxylic acid functionality of a 1,4-benzodioxane derivative is converted into a 1,3,4-oxadiazole. The synthesis proceeds by converting the carboxylic acid methyl ester with hydrazine (B178648) hydrate, followed by a cyclization reaction to form the 5-(2-methoxy-1,4-benzodioxan-2-yl)-1,3,4-oxadiazole-2-thiol product. iaea.org This approach effectively replaces the carboxamide with a stable heterocyclic ring system, fundamentally altering the scaffold while preserving potential interaction points.

Introduction of Chirality and Stereoisomer Synthesis

The C-2 position of the 1,4-benzodioxane-2-carboxamide scaffold is a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S). The specific stereochemistry can be crucial for biological activity, as target proteins are chiral environments and often interact preferentially with one enantiomer over the other. unimi.it

Synthesizing enantiomerically pure compounds is therefore a critical aspect of analog development. A primary method for achieving this is through the resolution of a racemic mixture of 1,4-benzodioxane-2-carboxylic acid. unimi.it This is often accomplished by forming diastereomeric amides or salts. The racemic acid is reacted with a single enantiomer of a chiral amine, such as (S)-phenylethylamine. unimi.it This reaction produces a mixture of two diastereomers, (R,S) and (S,S), which have different physical properties (e.g., solubility) and can be separated by physical methods like crystallization or flash chromatography. nih.govresearchgate.net

Once the diastereomers are separated, the chiral auxiliary (the phenylethylamine group) is cleaved, typically through acid hydrolysis, to yield the individual R and S enantiomers of the 1,4-benzodioxane-2-carboxylic acid in high enantiomeric purity. unimi.it These enantiopure acids can then be carried forward to synthesize stereochemically defined analogues. unimi.it

| Method | Description | Key Reagents | Outcome |

| Diastereomeric Salt Resolution | Forms salts with a chiral amine. The resulting diastereomeric salts have different solubilities, allowing for separation by fractional crystallization. unimi.it | Racemic Carboxylic Acid, Chiral Amine (e.g., (R)- or (S)-1-phenylethylamine) | Separated (R)- and (S)-carboxylic acids |

| Diastereomeric Amide Formation | Forms amides with a chiral amine. The resulting diastereomeric amides can be separated by chromatography. unimi.it | Racemic Carboxylic Acid, Chiral Amine, Coupling Agents | Separated (R)- and (S)-amides, followed by hydrolysis to acids |

Design Principles for Structural Diversity

The generation of diverse analogues from the 5-fluoro-1,4-benzodioxane-2-carboxamide scaffold is guided by several key principles of medicinal chemistry aimed at systematically exploring how structural changes affect a compound's properties.

Structure-Activity Relationship (SAR) Exploration : The primary goal is to build a library of related compounds to understand which parts of the molecule are essential for its function. By making small, controlled changes—such as adding different chemical groups at various positions—researchers can map out the structural requirements for activity. scirp.orgresearchgate.net

Computational and Structure-Based Design : Modern drug design often employs computational modeling to predict how a molecule will bind to its target protein. nih.gov Docking studies can suggest modifications that would improve this interaction. For example, if a model reveals a narrow, hydrophobic pocket in the target's binding site, analogues with corresponding lipophilic groups can be designed to fill that pocket and increase binding affinity. nih.gov This approach also allows for the optimization of linker lengths between different parts of the molecule to ensure a proper fit. nih.gov

Bioisosteric Replacement : As mentioned previously, labile or undesirable functional groups can be replaced with bioisosteres. This strategy is used to enhance metabolic stability, improve physicochemical properties like solubility, or alter selectivity for a biological target. drughunter.com For instance, a metabolically vulnerable ester might be replaced by a more robust oxadiazole ring.

Conformational Constraint or Flexibility : The rigidity of a molecule can significantly impact its binding affinity and selectivity. Design strategies may involve replacing a relatively planar ring system like 1,4-benzodioxane with a more flexible one, such as a 1,4-dioxane (B91453) ring, to investigate the importance of the scaffold's conformation for activity. researchgate.net

Structure-Property Relationships in Analog Series (excluding clinical endpoints)

The analysis of structure-property relationships (SPR) connects the specific chemical structures of analogues to their physical, chemical, and biochemical properties, short of clinical outcomes. This analysis provides critical insights for rational drug design.

Importance of Core Scaffold Elements : Studies have demonstrated that the core 1,4-benzodioxane moiety is often critical for activity. For instance, research on inhibitors of the FtsZ protein has shown that the two oxygen atoms within the dioxane ring are essential for binding to the target. unimi.it In other cases, attempts to replace the benzodioxane moiety with other structures have led to a significant reduction or complete loss of activity. scirp.org

Stereochemistry Dependence : The three-dimensional arrangement of atoms is paramount. For many 1,4-benzodioxane derivatives, the stereochemistry at the C-2 carbon has a crucial effect on target interaction. unimi.it Different enantiomers can exhibit vastly different binding affinities for receptors and enzymes.

Positional Isomerism : The location of substituents on the benzodioxane ring can dramatically influence a compound's properties. In one series of analogues, an acetic acid group at the C-6 position conferred optimal anti-inflammatory properties, whereas the C-2 regioisomer showed only mediocre activity, highlighting the importance of substituent placement. scirp.orgscirp.org

Linker Optimization : In molecules where the benzodioxane scaffold is connected to another pharmacophore, the linker's length and composition are key variables. Computational models and subsequent synthesis have shown that modifying a linker from a one-carbon (methylenoxy) to a two-carbon (ethylenoxy) chain can lead to a better docking score and improved target engagement by allowing the molecule to adopt a more favorable conformation in the binding site. nih.gov

Advanced Applications of 5 Fluoro 1,4 Benzodioxane 2 Carboxamide and Its Derivatives Non Clinical Focus

Applications as Synthetic Building Blocks in Organic Synthesis

The 1,4-benzodioxane (B1196944) scaffold is a well-established and common building block for the synthesis of a wide array of biologically active molecules. unimi.it Its derivatives, including 5-Fluoro-1,4-benzodioxane-2-carboxamide, serve as crucial intermediates in the construction of more complex molecular architectures. nih.govnih.gov The versatility of this scaffold allows for substitutions at the C(2) position of the dioxane ring, which introduces chirality, and on the benzene (B151609) ring, which can influence receptor selectivity in medicinal chemistry contexts. researchgate.net

In organic synthesis, 1,4-benzodioxane-2-carboxylic acid and its amide derivatives are valuable precursors. nih.gov For instance, the synthesis of various 1,4-benzodioxane-6-carboxylic acid amide analogs starts from gallic acid, which is then cyclized to form the core benzodioxane structure. scirp.org This core can be further modified to create a library of derivative compounds. scirp.org The carboxamide functional group itself can be synthesized from the corresponding carboxylic acid via methods like the mixed-anhydride procedure, allowing for the introduction of diverse amine groups. nih.gov

The development of synthetic routes often focuses on maintaining stereochemical integrity, as the stereochemistry at the C(2) position can be crucial for the ultimate function of the final molecule. unimi.it Researchers have developed methods for the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives, highlighting the importance of this scaffold as a chiral building block. unimi.it These synthetic strategies underscore the role of benzodioxane carboxamides as foundational components for creating structurally diverse and complex organic molecules.

Table 1: Synthetic Intermediates and Reactions

| Starting Material/Scaffold | Reaction Type | Product Class | Reference |

| 1,4-Benzodioxane-2-carboxylic acid | Amide formation | 1,4-Benzodioxane-2-carboxamides | nih.gov |

| Gallic Acid | Cyclization, Amidation | 1,4-Benzodioxane-6-carboxylic acid amides | scirp.org |

| Racemic 1,4-benzodioxane-2-carboxylic acid | Resolution via diastereomeric salts | Enantiopure 2-substituted-1,4-benzodioxanes | unimi.it |

Potential as Ligands in Organometallic Chemistry

The application of this compound and its derivatives as ligands in organometallic chemistry is not a widely documented area of research. Generally, carboxamide and carboxylate groups can act as ligands, binding to transition metals through their oxygen or nitrogen atoms. These interactions are fundamental in bioinorganic chemistry and catalysis. However, specific studies detailing the use of the this compound scaffold to form well-defined organometallic complexes for catalytic or other non-clinical applications are limited in the available scientific literature. The potential for the oxygen atoms within the dioxane ring and the carboxamide group to coordinate with metal centers suggests a theoretical possibility for such applications, but this remains an underexplored field.

Exploration in Materials Science

The exploration of this compound and its derivatives in the field of materials science is not extensively reported. While organic compounds with specific functional groups are crucial for developing new materials, the focus on benzodioxane derivatives has been predominantly in the realm of medicinal chemistry.

Currently, there is a lack of specific research demonstrating the application of this compound or its close derivatives in optoelectronic materials. The development of organic materials for applications like light-emitting diodes (LEDs), field-effect transistors, and photovoltaic cells often relies on molecules with extensive conjugation and specific donor-acceptor properties to tune their electronic and photophysical characteristics. researchgate.net While classes of compounds like benzothiadiazole and phenothiazine derivatives are investigated for these purposes, similar studies focused on the benzodioxane carboxamide scaffold are not prominent in the current literature. researchgate.netrsc.org

Role in Supramolecular Chemistry

The role of this compound in supramolecular chemistry, which involves the study of systems composed of molecules held together by non-covalent bonds, is another area with minimal specific research.

There are no specific studies found that focus on the self-assembly properties of this compound. Supramolecular self-assembly gives rise to ordered structures from individual molecular components and is a key principle in creating functional nanomaterials. mdpi.com This field often utilizes molecules like peptides or specifically designed host-guest systems to form complex architectures. mdpi.comthno.orgwikipedia.org The potential for the benzodioxane carboxamide structure to participate in self-assembly through hydrogen bonding (via the amide group) or other non-covalent interactions has not been a significant focus of published research.

Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a smaller "guest" molecule or ion. wikipedia.org These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The specific and selective nature of these interactions has led to their application in areas such as chemical sensing, catalysis, and the development of novel materials. acs.org

While direct research into the host-guest chemistry of this compound is not extensively documented, the structural and electronic characteristics of the molecule suggest significant potential in this field. The 1,4-benzodioxane ring system can act as a rigid scaffold, creating a defined cavity or binding surface. The presence of a fluorine atom and a carboxamide group introduces specific sites for non-covalent interactions, which are crucial for molecular recognition and the formation of stable host-guest complexes.

The carboxamide group, with its ability to act as both a hydrogen bond donor and acceptor, is a well-established functional group for promoting molecular association. nih.gov Derivatives of carboxamides have been shown to form stable complexes with various guest molecules through a network of hydrogen bonds. mdpi.com In the case of this compound, the carboxamide moiety can be envisaged to interact with complementary functional groups on a guest molecule, leading to the formation of a defined supramolecular assembly.

The potential for this compound and its derivatives in host-guest chemistry is summarized in the table below, which outlines the key structural features and their potential roles in molecular recognition.

| Structural Feature | Potential Role in Host-Guest Chemistry | Supporting Interactions |

| 1,4-Benzodioxane Scaffold | Provides a rigid and pre-organized platform for guest binding. | Hydrophobic interactions, π-π stacking. |

| Carboxamide Group | Acts as a primary recognition site through hydrogen bonding. | Hydrogen bond donor and acceptor capabilities. |

| Fluorine Atom | Modulates the electronic properties of the host and can participate in halogen bonding or act as a weak hydrogen bond acceptor. | Dipole-dipole interactions, halogen bonding. |

Future research in this area could involve the synthesis of macrocyclic hosts incorporating the this compound unit to create well-defined binding cavities for the selective recognition of small molecules or ions.

Analytical Chemistry Applications (e.g., new stationary phases)

The development of new stationary phases with enhanced selectivity and efficiency is a continuous pursuit in analytical chemistry, particularly in the field of high-performance liquid chromatography (HPLC). The unique structural features of this compound make it and its derivatives promising candidates for the design of novel stationary phases.

The 1,4-benzodioxane scaffold is chiral when substituted at the 2-position, and its derivatives have been successfully employed in the preparation of chiral stationary phases (CSPs) for the enantioseparation of racemic mixtures. unimi.itnih.gov The rigidity of the benzodioxane ring system can lead to well-defined chiral recognition sites, enhancing enantioselectivity.

The incorporation of a fluorine atom and a carboxamide group into the benzodioxane structure can further enhance its utility as a stationary phase. The highly polar carboxamide group can provide strong dipole-dipole and hydrogen-bonding interactions with analytes, leading to increased retention and selectivity for polar compounds.

The fluorine atom can also contribute to the separation mechanism. Fluorinated stationary phases are known to exhibit unique selectivity, often referred to as "fluorous" interactions. These phases can show preferential retention for fluorinated analytes or exhibit different selectivity patterns compared to conventional hydrocarbon-based stationary phases. The presence of the fluorine atom in this compound could, therefore, enable alternative separation mechanisms and provide complementary selectivity to existing stationary phases.

The potential applications of this compound derivatives as stationary phases in chromatography are detailed in the following table:

| Application Area | Rationale for Use | Potential Advantages |

| Chiral Separations | The inherent chirality of the 2-substituted 1,4-benzodioxane scaffold. | High enantioselectivity due to the rigid structure and specific interaction sites. |

| Separation of Polar Compounds | The presence of the polar carboxamide group. | Enhanced retention and selectivity for analytes capable of hydrogen bonding. |

| Fluorous Chromatography | The incorporation of a fluorine atom. | Unique selectivity based on fluorous interactions, complementary to traditional reversed-phase and normal-phase chromatography. |

To be utilized as a stationary phase, this compound would need to be chemically bonded to a solid support, such as silica gel. The development of synthetic routes to achieve this immobilization is a key step towards realizing the potential of these compounds in analytical separations. Research in this area could lead to the creation of a new class of stationary phases with novel selectivities for a wide range of analytical challenges.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-1,4-benzodioxane-2-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions starting with fluorinated benzodioxane precursors. For example, intermediates like 5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene derivatives (structurally analogous to benzodioxane systems) are prepared via nucleophilic substitution or condensation reactions. Carboxamide formation may employ coupling reagents (e.g., HATU or EDCI) in anhydrous conditions to minimize hydrolysis .

- Key Steps :

Fluorination of the benzodioxane core using fluorinating agents like Selectfluor®.

Activation of the carboxylic acid group (e.g., via conversion to an acyl chloride).

Amidation with ammonia or primary amines under inert atmosphere .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural Confirmation :

- NMR : H and C NMR to verify fluorine-induced deshielding in the benzodioxane ring and carboxamide connectivity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and rule out impurities .

- Crystallography : Single-crystal XRD to resolve polymorphic forms, if applicable (e.g., as seen in analogous carboxamide crystal forms) .

Q. What are the critical storage conditions for maintaining stability?

- Storage : Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent photodegradation. Moisture-sensitive due to the carboxamide group; use desiccants like silica gel .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Case Study : Discrepancies in F NMR shifts may arise from solvent polarity or aggregation effects. For example, fluorinated benzodioxane derivatives exhibit upfield shifts in DMSO-d6 compared to CDCl3 due to hydrogen bonding. Validate assignments using 2D NMR (HSQC, HMBC) and computational modeling (DFT) .

- Mitigation : Cross-validate with independent synthetic batches and reference compounds (e.g., 5-Fluoro-2-hydroxybenzoic acid derivatives) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Process Optimization :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of fluorinated intermediates.

- Catalysis : Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Workflow : Implement flow chemistry for exothermic amidation steps to improve control and scalability .

- Yield Data : Pilot studies on analogous compounds report 60-75% yields under optimized conditions .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Structure-Activity Relationship (SAR) :

- Fluorine Position : 5-Fluoro substitution on benzodioxane enhances metabolic stability compared to 2- or 6-fluoro analogs.

- Carboxamide Variants : N-methylation reduces hydrogen-bonding capacity, decreasing target binding affinity in enzyme assays .

- Experimental Design :

Synthesize analogs with systematic substituent variations.

Test in vitro against target receptors (e.g., kinase inhibition assays).

Correlate activity with computational docking studies .

Q. How to address polymorphism challenges in crystallization?

- Case Study : Crystal forms of related carboxamides (e.g., N-[2-(diethylamino)ethyl]-5-fluoro-indole carboxamide) show distinct melting points and dissolution profiles. Use solvent screening (ethanol/water vs. acetonitrile) and seed crystals to isolate the thermodynamically stable form .

- Characterization : DSC and PXRD to differentiate polymorphs.

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design follow-up studies?

- Hypothesis Testing :

- In Vitro Models : Compare microsomal stability (human vs. rodent) to identify species-specific degradation pathways.

- Metabolite ID : LC-MS/MS to detect fluorinated metabolites, which may explain discrepancies in half-life data .

- Controls : Include reference compounds with known metabolic profiles (e.g., 5-Fluoro-2-methoxybenzaldehyde derivatives) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.